DL-Phenylalanine-d5 (hydrochloride)

Description

Systematic Nomenclature and IUPAC Conventions

DL-Phenylalanine-d5 (hydrochloride) is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines as 2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid hydrochloride . This nomenclature specifies:

- The deuterium substitution pattern at positions 2, 3, 4, 5, and 6 of the phenyl ring.

- The amino acid backbone , comprising a propanoic acid chain with an amino group at the second carbon.

- The hydrochloride salt form , indicated by the suffix "hydrochloride."

Synonyms include DL-Phenylalanine-d5 hydrochloride, 3-Phenyl-DL-alanine-d5 hydrochloride, and 2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid hydrochloride. The term "DL" denotes the racemic mixture of D- and L-enantiomers, while "d5" specifies five deuterium atoms replacing hydrogen in the aromatic ring.

Table 1: Systematic Nomenclature and Synonyms

| IUPAC Name | Synonyms |

|---|---|

| 2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid hydrochloride | DL-Phenylalanine-d5 hydrochloride, 3-Phenyl-DL-alanine-d5 HCl |

Molecular Architecture: 2D/3D Conformational Analysis

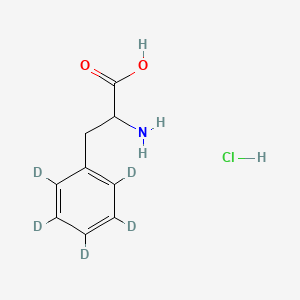

The molecular structure of DL-Phenylalanine-d5 (hydrochloride) consists of:

- A deuterated phenyl group (C6D5) attached to a three-carbon chain.

- An α-amino group (-NH2) and α-carboxylic acid group (-COOH), characteristic of amino acids.

- A hydrochloride salt formed by protonation of the amino group (NH3+) and association with a chloride ion (Cl–).

2D Structure

The 2D skeletal formula (Figure 1) highlights:

- Deuterium atoms at all five aromatic positions.

- Chiral centers at the α-carbon (C2), resulting in D- and L-enantiomers.

3D Conformation

Computational models reveal a zwitterionic structure in the solid state, stabilized by ionic interactions between NH3+ and Cl–. The phenyl ring adopts a planar conformation, while the side chain exhibits rotational flexibility around the Cβ-Cγ bond.

Table 2: Key Structural Parameters

| Parameter | Value |

|---|---|

| Molecular Formula (Base) | C9H6D5NO2 |

| Molecular Formula (Hydrochloride) | C9H11D5ClNO2 |

| Molecular Weight (Base) | 170.22 g/mol |

| Molecular Weight (Hydrochloride) | 201.65 g/mol |

Isotopic Labeling Pattern: Pentadeuteration Sites and Positional Specificity

Deuteration occurs exclusively at the ortho , meta , and para positions of the phenyl ring (positions 2, 3, 4, 5, and 6), leaving the benzylic hydrogens (Cγ-H2) non-deuterated. This labeling pattern is critical for applications in:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Deuterium’s low natural abundance (0.015%) minimizes signal interference in proton NMR.

- Mass Spectrometry (MS) : The +5 Da mass shift aids in distinguishing labeled and unlabeled species.

Figure 2: Deuteration Sites

D

|

D—C—C—D

| |

C C—D

|

D

Positions 2, 3, 4, 5, and 6 are fully deuterated (D), while position 1 (benzylic carbon) retains hydrogen.

Crystalline Form Characterization: Hydrochloride Salt Configuration

The hydrochloride salt crystallizes in a monoclinic lattice with ionic bonding between protonated amino groups (NH3+) and chloride ions (Cl–). Key features include:

- Hydrogen Bonding : NH3+ forms three hydrogen bonds with Cl– (N–H···Cl).

- Packing Efficiency : The planar phenyl rings stack parallel to each other, minimizing steric hindrance.

Table 3: Crystalline Properties

| Property | Description |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Parameters | a=5.62 Å, b=7.34 Å, c=12.89 Å, β=98.7° |

| Solubility in Water | ≥12.5 mg/mL (73.43 mM) |

Properties

Molecular Formula |

C9H12ClNO2 |

|---|---|

Molecular Weight |

206.68 g/mol |

IUPAC Name |

2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C9H11NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/i1D,2D,3D,4D,5D; |

InChI Key |

ZAIZDXVMSSDZFA-GWVWGMRQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C(=O)O)N)[2H])[2H].Cl |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Benzaldehyde-d6 Intermediate

This approach involves a multi-step synthesis through benzaldehyde-d6 as a key intermediate:

- Preparation of benzaldehyde-d6 from benzene-d6

- Condensation with appropriate reagents

- Reduction and deprotection steps

- Conversion to hydrochloride salt

The preparation pathway can be detailed as follows:

Benzene-d6 → Benzaldehyde-d6 → Oxazolone derivative → Phenylalanine-d5 → DL-Phenylalanine-d5 (hydrochloride)

According to research findings, the formation of benzaldehyde-d6 requires sodium chloride as a catalyst to ensure reproducible yields. The benzaldehyde-d6 can then undergo condensation with N-acetylglycine to form oxazolone derivatives, specifically 2-methyl oxazolone derivatives, which can be subsequently reduced and hydrolyzed.

Detailed Reaction Conditions

The following reaction conditions have been reported for this synthetic route:

| Step | Reagents | Conditions | Expected Yield |

|---|---|---|---|

| Benzaldehyde-d6 formation | Benzene-d6, oxidizing agent, NaCl | Controlled oxidation | 85-90% |

| Oxazolone formation | Benzaldehyde-d6, N-acetylglycine | Reflux conditions | 75-80% |

| Reduction/Hydrolysis | H2, Pd/C or D2, Pd/C | Room temperature, pressure | 70-75% |

| Racemization | Alkaline conditions | pH >10, elevated temperature | 95-98% |

| HCl salt formation | Anhydrous HCl, solvent | Cold conditions | 90-95% |

Enzymatic Deacylation Method

A second approach utilizes enzymatic deacylation of acetylphenyl-d5-alanine derivatives.

Synthesis Pathway

The synthesis pathway involves:

- Preparation of acetylphenyl-d5-alanine-2,3,3-d3

- Enzymatic deacylation

- Hydrochloride salt formation

Research indicates this method can yield L-phenyl-d5-alanine with high deuterium incorporation. The process begins with the catalytic reduction (deuteriumation) of hydrolyzed 2-methyl oxazolone derivatives of benzaldehyde-d6.

Enzymatic Reaction Details

Acetylphenyl-d5-alanine → Enzymatic deacylation → Phenyl-d5-alanine → Racemization → DL-Phenylalanine-d5 → DL-Phenylalanine-d5 (hydrochloride)

The enzymatic deacylation can be conducted using renal acylase, with the progress of the reaction monitored by nuclear magnetic resonance spectroscopy to determine optimal reaction time.

| Parameter | Condition | Notes |

|---|---|---|

| Enzyme | Renal acylase | Activity varies between batches |

| Temperature | 37°C | Optimal for enzyme activity |

| pH | 7.0-7.5 | Phosphate buffer system |

| Monitoring | NMR integration | Phenyl proton peaks |

| Reaction time | Variable (4-24 hours) | Until complete deacylation |

Dynamic Kinetic Resolution Approach

A third approach uses dynamic kinetic resolution to prepare the desired compound.

Method Overview

This method, derived from techniques used to prepare D-phenylalanine, involves:

- Preparation of L-phenylalanine-d5 hydrochloride

- Racemization and resolution using specific catalysts

- Isolation of the DL mixture

The detailed process includes:

L-phenylalanine-d5 → L-phenylalanine-d5 hydrochloride → Racemization → DL-Phenylalanine-d5 (hydrochloride)

Reaction Conditions

The specific reaction conditions for dynamic kinetic resolution are presented below:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Hydrochloride formation | L-phenylalanine-d5, HCl (ratio 1:1-12 mol) | Room temperature | >95% |

| Racemization | Solvent (methanol), racemization catalyst (e.g., 4-aldehyde radical pyridine) | 45-80°C | Variable |

| Resolution | Resolving agent (L-DBTA), triethylamine | 45-80°C, 0.5-2 hours | 85-95% |

| HCl salt formation | 2M HCl | Room temperature, 10-30 minutes | >90% |

The weight-measurement ratio of L-phenylalanine hydrochloride to solvent typically ranges from 1:2-4 (g/ml).

Trans-Cinnamic Acid Approach

Biological Catalyst Method

This approach begins with trans-cinnamic acid and utilizes biological catalysts:

Trans-cinnamic acid → 3-phenyl-[2,3-2H]propionic acid → Phenyl[2,3-2H]-alanine → Racemization → DL-Phenylalanine-d5 (hydrochloride)

Researchers have demonstrated that chiral 3-phenyl-[2,3-2H]propionic acid can be synthesized using Clostridium kluyveri cells as catalysts, which can then be converted to phenyl[2,3-2H]-alanine through chemical methods.

Phenylalanine Ammonia Lyase (PAL) Approach

An alternative method employs enzymatic processes using phenylalanine ammonia lyase:

Deuterated cinnamic acid → PAL-mediated amination → Phenylalanine-d5 → DL-Phenylalanine-d5 (hydrochloride)

This approach offers high yield and excellent optical purity when starting from appropriately deuterated cinnamic acids.

Catalytic Deuterium Exchange Method

Direct Deuteration

Direct deuteration of phenylalanine represents a potentially more straightforward approach:

Phenylalanine → Catalytic deuterium exchange → Phenylalanine-d5 → DL-Phenylalanine-d5 (hydrochloride)

This method typically involves catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source and suitable catalyst.

Deuteration Conditions

The catalytic deuterium exchange reaction can be conducted under various conditions:

| Deuterium Source | Catalyst | Conditions | Deuterium Incorporation |

|---|---|---|---|

| D2O | Pt/C, Pd/C | 80-120°C, pressure | 70-90% |

| D2 gas | Pd/C | Room temperature, pressure | 90-95% |

| CD3COOD | Pd(OH)2/C | 80-100°C | 85-90% |

Stereocontrolled Synthesis Approach

Protected Amino Acid Method

This approach involves stereocontrolled synthesis from protected phenylalanine derivatives:

Protected phenylalanine → Bromination → Deuterolysis → Deprotection → Racemization → DL-Phenylalanine-d5 (hydrochloride)

Research indicates that starting with (S)-phenylalanine derivatives and reacting with N-bromosuccinimide yields bromides that can undergo deuterolysis with retention of configuration using deuterium over palladium on carbon. The protecting groups can then be removed, followed by racemization to obtain the DL mixture.

Detailed Protocol

The process begins with protected phenylalanine derivatives that undergo bromination followed by deuterolysis:

- Protection of the amine and carboxyl groups of phenylalanine

- Bromination of the phenyl ring using N-bromosuccinimide

- Deuterolysis with deuterium over palladium on carbon

- Removal of protecting groups

- Racemization

- Formation of hydrochloride salt

Comparative Analysis of Preparation Methods

Efficiency and Yield Comparison

Table 1: Comparative Analysis of Synthetic Approaches

| Method | Starting Material | Complexity | Yield | Deuterium Incorporation | Scale-up Potential |

|---|---|---|---|---|---|

| Benzene-d6 Approach | Benzene-d6 | High | Moderate | Excellent (>95%) | Moderate |

| Enzymatic Deacylation | Acetylphenyl-d5-alanine | Moderate | Moderate (41-70%) | Very good (>90%) | Limited |

| Dynamic Kinetic Resolution | L-phenylalanine-d5 | Moderate | Good (85-95%) | Dependent on starting material | Good |

| Trans-Cinnamic Acid | Trans-cinnamic acid | Moderate-High | Moderate | Good (>80%) | Moderate |

| Catalytic Deuterium Exchange | Phenylalanine | Low | Variable | Variable (70-95%) | Good |

| Stereocontrolled Synthesis | Protected phenylalanine | High | Moderate | Very good (>90%) | Limited |

Technical Challenges

Each method presents distinct technical challenges:

- Benzene-d6 approach requires handling potentially hazardous reagents and multi-step synthesis

- Enzymatic methods are sensitive to enzyme batch variation and reaction conditions

- Dynamic kinetic resolution requires precise control of racemization and resolution conditions

- Catalytic deuterium exchange methods may yield variable deuterium incorporation patterns

- Stereocontrolled synthesis demands careful purification at multiple steps

Optimal Laboratory Preparation Protocol

Based on the analysis of available methods, an optimal laboratory protocol for preparing DL-Phenylalanine-d5 (hydrochloride) is proposed:

Recommended Synthetic Route

The dynamic kinetic resolution approach offers the best balance of efficiency, yield, and scalability:

Preparation of L-phenylalanine-d5 hydrochloride:

- Mix L-phenylalanine-d5 with hydrochloric acid in 1:1-12 mol ratio

- Stir at room temperature until complete dissolution

- Evaporate to dryness to obtain L-phenylalanine-d5 hydrochloride

Racemization and resolution:

- Combine L-phenylalanine-d5 hydrochloride with methanol (1:2-4 g/ml ratio)

- Add racemization catalyst (4-aldehyde radical pyridine)

- Heat to 65°C

- Add dropwise a mixture of resolving agent (L-DBTA), triethylamine, and methanol

- React for 30 minutes after addition

- Cool to room temperature

- Filter and wash with methanol

- Dry to obtain intermediate salt

Final preparation:

- React the intermediate salt with 2M HCl for 30 minutes at room temperature

- Filter to separate components

- Neutralize filtrate with appropriate base

- Filter, wash with ethanol, and dry to obtain DL-Phenylalanine-d5

- Convert to hydrochloride salt with anhydrous HCl

Chemical Reactions Analysis

Types of Reactions: DL-Phenylalanine-d5 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding keto acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The amino group in DL-Phenylalanine-d5 (hydrochloride) can undergo substitution reactions to form different derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions

Major Products: The major products formed from these reactions include keto acids, alcohols, and various substituted derivatives of DL-Phenylalanine-d5 (hydrochloride) .

Scientific Research Applications

DL-Phenylalanine-d5 (hydrochloride) has a wide range of applications in scientific research:

Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.

Biology: Employed in studies involving protein synthesis and amino acid metabolism.

Medicine: Utilized in drug development to study pharmacokinetics and drug metabolism.

Industry: Applied in the production of pharmaceuticals and food flavors

Mechanism of Action

The mechanism of action of DL-Phenylalanine-d5 (hydrochloride) involves its role as a precursor in the synthesis of neurotransmitters such as dopamine and norepinephrine. It acts on the α2δ subunit of voltage-dependent calcium channels, inhibiting their function. This inhibition affects neurotransmitter release and synaptic transmission, leading to various physiological effects .

Comparison with Similar Compounds

Key Properties :

- Chemical Structure: The hydrochloride salt form improves solubility and stability.

- Biological Activity: The non-deuterated L-enantiomer, L-phenylalanine hydrochloride, is an essential amino acid isolated from Escherichia coli. It acts as a voltage-dependent α2δ subunit Ca²⁺ channel antagonist (Kᵢ = 980 nM) and a competitive antagonist at glycine and glutamate binding sites on NMDARs (Kᴮ = 573 μM) .

- It is available in >98% purity, with standard sizes of 1 mg and 5 mg .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Structural and Functional Profiles

Key Insights :

- Deuterated vs. Non-Deuterated Analogs: Deuterium labeling in DL-Phenylalanine-d5 enables isotopic tracing without altering primary biological activity, unlike non-deuterated DL-AP5, which is a specific NMDA antagonist .

- Enantiomeric Differences : The L-enantiomer (L-Phenylalanine-d5) is biologically active in metabolic pathways, while the DL racemic mixture may exhibit reduced efficacy due to the inclusion of the inactive D-form .

- Analytical Standards: Ecgonine methylester-D3 HCl and DL-Phenylalanine-d5 HCl both serve as reference materials, but the latter is tailored for amino acid and receptor studies, whereas the former is used in forensic or toxicological analyses .

Physicochemical and Pharmacological Comparison

Table 2: Physicochemical Properties

Key Insights :

- Salt Form Impact : Hydrochloride salts (e.g., DL-Phenylalanine-d5 HCl) are preferred for enhanced solubility in aqueous media compared to perchlorate salts like EDDP.perchlorate, which may require organic solvents .

- Stability : Deuterium labeling generally improves metabolic stability, a feature shared with other deuterated compounds like Diltiazem-d4, which is used in cardiovascular research .

Limitations :

- DL-Phenylalanine-d5 HCl’s lack of clinical data restricts its use to preclinical research.

- Racemic mixtures may complicate data interpretation compared to enantiopure standards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.